
1-(2-乙基苯基)-3-((2-(吡咯烷-1-基)嘧啶-4-基)甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-aryl-3-substituted phenylureas has been explored in various studies, focusing on the development of compounds with potential biological activities. For instance, the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors was reported, with the most potent compounds bearing hydrophobic groups in the terminal phenyl ring . Another study described the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . Additionally, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, demonstrating significant antiproliferative effects on various cancer cell lines .
Molecular Structure Analysis
The molecular structure of these urea derivatives is crucial for their biological activity. The presence of an arylurea moiety, particularly in the meta position to a thioether linker, was found to be significant for the inhibitory activity against VEGFR-2 tyrosine kinase . The structure-activity relationship (SAR) analysis in the synthesis of novel urea derivatives emphasizes the importance of the substitution pattern on the phenyl ring for achieving potent biological activity . The design of these molecules often involves computer-aided techniques to optimize interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can lead to the formation of various compounds. For example, 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones react with urea to form 3-amino derivatives of pyrrolones . The Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been applied for the synthesis of ureas from carboxylic acids, demonstrating good yields without racemization . Furthermore, reactions of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate have been studied, leading to the formation of various pyrimidine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these urea derivatives are influenced by their molecular structures. The presence of different substituents such as hydrophobic groups, thioether linkers, and pyrimidine moieties can affect properties like solubility, stability, and reactivity. These properties are essential for the biological activity of the compounds, as they determine the compounds' ability to interact with biological targets and their pharmacokinetic profiles .
Case Studies
The antiangiogenic effects of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were observed in Human Umbilical Vein Endothelial Cells (HUVECs), where they inhibited proliferation, migration, and tube formation at low concentrations . In another case, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were found to induce apoptosis in the human CML cell line K562 and exert their effects through the PI3K/Akt signaling pathway . These case studies highlight the potential therapeutic applications of these compounds in treating diseases such as cancer and chronic myeloid leukemia.
科学研究应用
氢键和络合物形成
对尿素衍生物的研究(例如 Ośmiałowski 等人,2013 年的研究)探讨了 N-(吡啶-2-基)、N'-取代尿素与 2-氨基-1,8-萘啶和苯甲酸酯通过氢键和络合物形成的缔合。这些相互作用对于理解分子识别过程至关重要,这在设计传感器材料和研究生物系统中具有意义。该研究提供了对缔合中取代基效应和络合物形成中分子内氢键作用的见解,这可能与类似化合物 1-(2-乙基苯基)-3-((2-(吡咯烷-1-基)嘧啶-4-基)甲基)脲在设计新型材料和生物探针中有关(Ośmiałowski 等,2013)。
合成和生物活性
另一个研究领域涉及新化合物的合成及其生物活性的评估。例如,Tirlapur 和 Noubade(2010 年)描述了嘧啶和吡唑衍生物的合成,包括与尿素的反应,以生产具有抗菌和镇痛活性的化合物。这表明尿素衍生物,包括可能的 1-(2-乙基苯基)-3-((2-(吡咯烷-1-基)嘧啶-4-基)甲基)脲,可能在药物研究和开发中具有潜在应用(Tirlapur 和 Noubade,2010)。
抗菌评价
Azab 等人(2013 年)专注于合成含有磺酰胺部分的杂环化合物,用作抗菌剂。他们创造出表现出高抗菌活性的新化合物的研究突出了尿素衍生物在开发新治疗剂中的重要性。这项研究强调了类似 1-(2-乙基苯基)-3-((2-(吡咯烷-1-基)嘧啶-4-基)甲基)脲的化合物在抗菌应用中的潜在用途(Azab 等,2013)。
属性
IUPAC Name |
1-(2-ethylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-14-7-3-4-8-16(14)22-18(24)20-13-15-9-10-19-17(21-15)23-11-5-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXZICQEAVNVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

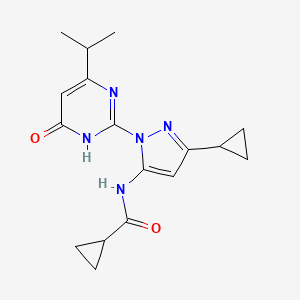

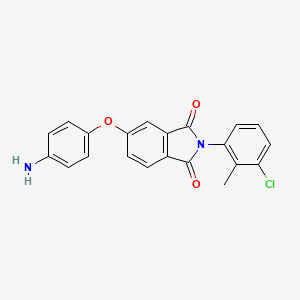
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
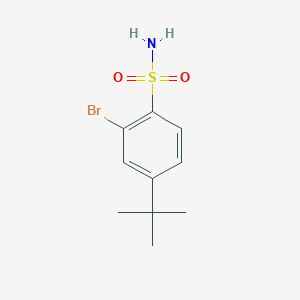
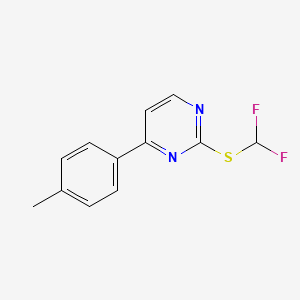
![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)
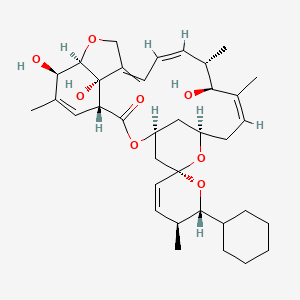
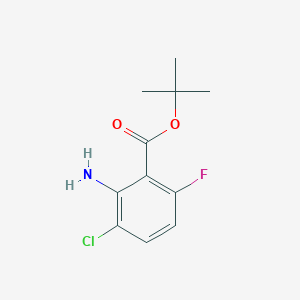
![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)
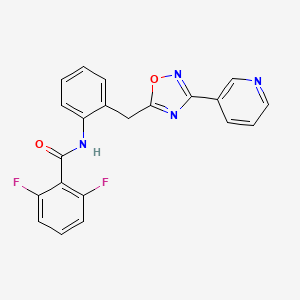
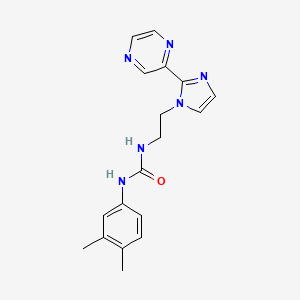
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)